N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound featuring a quinoxaline ring, a pyrrolidine ring, and a methanesulfonamide group
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to exhibit antimicrobial activity, suggesting that their targets could be key proteins or enzymes in microbial organisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to inhibition of essential biological processes in the target organisms .
Biochemical Pathways
Given the antimicrobial activity of quinoxaline derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their death or growth inhibition .
Result of Action
Given the antimicrobial activity of quinoxaline derivatives, it can be inferred that the compound may cause death or growth inhibition of microbial organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often introduced through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.
N-Methylation:
Methanesulfonamide Introduction: The final step involves the sulfonylation of the amine group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group, using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Products may include quinoxaline N-oxides.
Reduction: Reduced forms of the quinoxaline or sulfonamide groups.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could potentially act as an enzyme inhibitor or receptor ligand, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. The quinoxaline ring is a common pharmacophore in many drugs, suggesting possible applications in treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide: Lacks the 3-methyl group on the quinoxaline ring.
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]ethanesulfonamide: Has an ethanesulfonamide group instead of methanesulfonamide.
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]benzenesulfonamide: Contains a benzenesulfonamide group.
Uniqueness
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-methyl group on the quinoxaline ring may enhance its binding affinity and specificity for certain molecular targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-15(17-14-7-5-4-6-13(14)16-11)19-9-8-12(10-19)18(2)22(3,20)21/h4-7,12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFHFFUKBMGSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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